molecular formula C7H15NO2S B13886859 2-Amino-3-(butylthio)propanoic acid CAS No. 4727-01-9

2-Amino-3-(butylthio)propanoic acid

Cat. No.: B13886859
CAS No.: 4727-01-9
M. Wt: 177.27 g/mol
InChI Key: FFGXHYXBEDRCNM-UHFFFAOYSA-N
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Description

2-Amino-3-(butylthio)propanoic acid is an organic compound with the molecular formula C7H15NO2S It is a derivative of the amino acid cysteine, where the thiol group is replaced by a butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(butylthio)propanoic acid can be achieved through several methods. One common approach involves the alkylation of cysteine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the thiol group of cysteine reacting with the butyl bromide to form the butylthio derivative.

Another method involves the reduction of 3-(butylthio)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(butylthio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

2-Amino-3-(butylthio)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(butylthio)propanoic acid involves its interaction with various molecular targets and pathways. The butylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes and other biomolecules. The amino and carboxyl groups allow the compound to engage in hydrogen bonding and ionic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

2-Amino-3-(butylthio)propanoic acid can be compared with other similar compounds, such as:

    Cysteine: The parent amino acid with a thiol group instead of a butylthio group.

    Methionine: An amino acid with a thioether group, similar to the butylthio group in this compound.

    Selenocysteine: A selenium-containing analog of cysteine.

The uniqueness of this compound lies in its butylthio group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-amino-3-butylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-2-3-4-11-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGXHYXBEDRCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306509
Record name 2-amino-3-(butylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-01-9
Record name NSC177005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-3-(butylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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